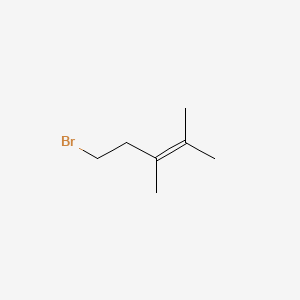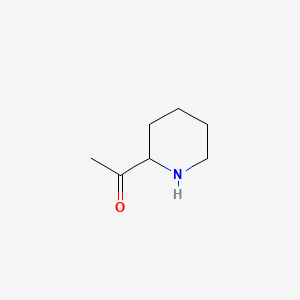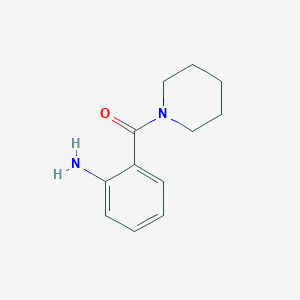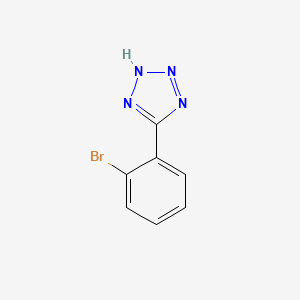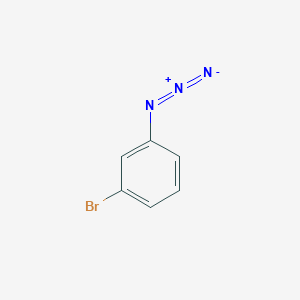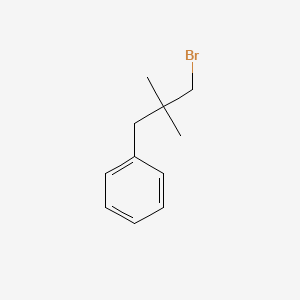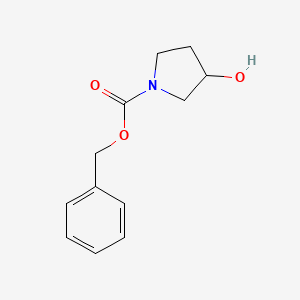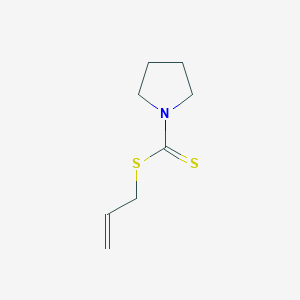
Allyl 1-pyrrolidinecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Allyl 1-pyrrolidinecarbodithioate can be synthesized through a range of methods involving allyl amines and alkynes, often in the presence of catalytic systems. For instance, a methodology for pyridine synthesis from allyl amines and alkynes involves Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation (Chemical communications, 2012). Another approach includes the stereoselective allylic alkylation of 1-pyrroline-5-carboxylic esters via Pd/Cu dual catalysis, suggesting a mechanism involving nucleophilic attack and cooperative action of chiral species (Organic letters, 2018).
Molecular Structure Analysis
The electronic structure of related nitrogen-containing allyl compounds has been elucidated through NMR spectroscopy and computational methods, revealing insights into their resonance structures and tautomeric equilibriums (International Journal of Molecular Sciences, 2006).
Chemical Reactions and Properties
The reactivity of allyl 1-pyrrolidinecarbodithioate derivatives in chemical reactions has been explored, including their use as dienophiles in aza Diels–Alder reactions to synthesize pyridines bearing a carborane cage (Tetrahedron Letters, 2008). Additionally, phosphine- and pyridine-functionalized N-heterocyclic carbene complexes of palladium have demonstrated unexpected regiospecificity in protonation reactions, highlighting the intricate chemical behavior of such compounds (Organometallics, 2007).
Physical Properties Analysis
The physical properties of allyl 1-pyrrolidinecarbodithioate and its derivatives, such as solubility, melting point, and stability, are crucial for their application in synthetic chemistry. However, detailed studies specifically addressing the physical properties of allyl 1-pyrrolidinecarbodithioate were not found in the provided research. Typically, these parameters are influenced by the compound’s molecular structure and substituents.
Chemical Properties Analysis
The chemical properties of allyl 1-pyrrolidinecarbodithioate, including its reactivity, stability under various conditions, and interactions with different reagents, are key to its utility in organic synthesis. For instance, the synthesis and characterization of pyrrolidine-N-carbodithioate and its Group IV metal complexes reveal the compound’s ability to form stable complexes with different geometries, indicating versatile reactivity and potential applications (Synthesis and Reactivity in Inorganic and Metal-organic Chemistry, 1994).
科学的研究の応用
Stereoselective Synthesis of Olefins
Alkyl 1-pyrrolidinecarbodithioates, including allyl 1-pyrrolidinecarbodithioate, are utilized in the stereoselective synthesis of trans-olefins. This process is significant for preparing naturally-occurring trienes like undecatrienes and allo-ocimene, which have applications in organic chemistry and natural product synthesis (Hayashi, Sakurai, & Oishi, 1977).
Organometallic Chemistry
Allyl 1-pyrrolidinecarbodithioate is involved in the synthesis of organometallic complexes, particularly with molybdenum. These complexes have potential applications in catalysis and materials science. For example, the synthesis and characterization of molybdenum complexes containing dithiocarbamates as ligands have been explored, demonstrating their structural and magnetic properties (K. Shiu, Yih, Wang, & Liao, 1991).
Enantioselective Synthesis
Allyl 1-pyrrolidinecarbodithioate is used in the enantioselective synthesis of various organic compounds, such as pyrrolizin-1-ones, which have been explored for potential therapeutic applications, including the treatment of Alzheimer's disease. The efficient and selective synthesis of these compounds demonstrates the versatility of allyl 1-pyrrolidinecarbodithioate in asymmetric organic synthesis (Lange, Zi, & Vilotijević, 2019).
Dual Catalysis in Organic Synthesis
Allyl 1-pyrrolidinecarbodithioate is a key component in dual platinum- and pyrrolidine-catalyzed reactions. These reactions are important for the selective synthesis of monoallylation products in organic chemistry. The use of pyrrolidine in these reactions enhances the selectivity and efficiency of the synthesis process (Shibuya, Lin, Nakahara, Mashima, & Ohshima, 2014).
特性
IUPAC Name |
prop-2-enyl pyrrolidine-1-carbodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS2/c1-2-7-11-8(10)9-5-3-4-6-9/h2H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQCWIUHBJJDNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC(=S)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341704 |
Source


|
| Record name | Allyl 1-pyrrolidinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 1-pyrrolidinecarbodithioate | |
CAS RN |
701-13-3 |
Source


|
| Record name | Allyl 1-pyrrolidinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

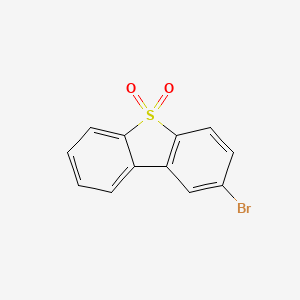

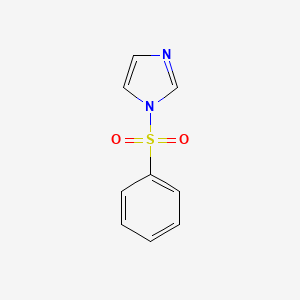


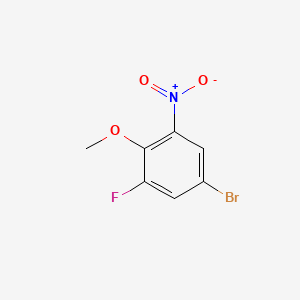
![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)
